molecular formula C8H16N2O2 B1488297 3-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one CAS No. 1565348-50-6

3-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one

Cat. No. B1488297
CAS RN: 1565348-50-6
M. Wt: 172.22 g/mol
InChI Key: SPMINTLIDHAXTJ-UHFFFAOYSA-N
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Description

The compound “3-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one” is an organic compound containing a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains an amino group (NH2) and a ketone group (C=O), which are common functional groups in organic chemistry .

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine rings are integral to medicinal chemistry, facilitating the synthesis of bioactive molecules with enhanced target selectivity. This scaffold is valued for its ability to efficiently explore pharmacophore spaces due to sp3 hybridization, contribute to stereochemistry, and increase molecular three-dimensionality, impacting biological activity. The versatility of the pyrrolidine structure allows for the development of compounds with varied biological profiles, including potential therapeutic agents. This makes the pyrrolidine derivative, such as "3-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one," a candidate for generating novel biologically active compounds (Li Petri et al., 2021).

Antimicrobial Potential

Chitosan, a biopolymer structurally similar to the backbone of "3-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one," has been investigated for its antimicrobial potential. The presence of reactive hydroxyl and amino groups in chitosan allows for a broad scope of applications, including antimicrobial systems. This suggests that structurally related compounds could also exhibit useful biological activities, potentially guiding the use of "3-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one" in biotechnological or medicinal applications (Raafat & Sahl, 2009).

Glycosidase Inhibition

Compounds with a hydroxymethyl substituent at the C-3 position, similar to the structure of interest, have shown glycosidase inhibitory activity. This activity is relevant for developing treatments for conditions such as type II diabetes. The selective inhibition ranges of these compounds suggest their potential as leads for therapeutic applications. Research in this area highlights the importance of structural analysis and synthesis in understanding the biological activities of such molecules (Carroll & Pyne, 2019).

Peptide Helix Preferences

The study of peptide structures related to amino acid derivatives, including pyrrolidine analogs, sheds light on the stereochemical preferences and potential biological interactions of these compounds. Understanding the handedness preference and helical switches in peptides can provide insights into the molecular design of bioactive compounds with specific stereochemical configurations (Zotti et al., 2014).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information on whether this compound has any biological activity, it’s difficult to comment on its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. Without specific information, it’s difficult to provide detailed safety and hazard information .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has interesting biological activity, it could be studied as a potential drug. If it has unique physical or chemical properties, it could be studied for potential use in materials or chemical synthesis .

properties

IUPAC Name

3-amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c9-3-1-8(12)10-4-2-7(5-10)6-11/h7,11H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMINTLIDHAXTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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